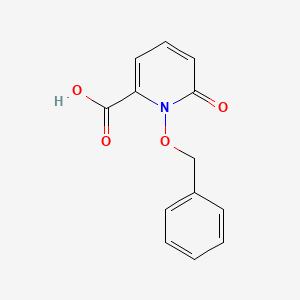

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUDQXNWTGQYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572900 | |

| Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210366-15-7 | |

| Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands as a pivotal molecular scaffold in the landscape of contemporary pharmaceutical research and development. Its unique structural attributes, featuring a protected hydroxypyridone core coupled with a reactive carboxylic acid handle, render it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and its critical applications in the synthesis of high-value therapeutic agents, including nicotinic acid derivatives and targeted protein degraders. By elucidating the causality behind its synthetic pathways and its functional role in constructing complex bioactive molecules, this document serves as an essential resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the quest for novel therapeutics, the design and synthesis of complex molecular architectures with precise biological functions are paramount. The strategic selection of starting materials and intermediates is a critical determinant of the efficiency and success of a synthetic campaign. This compound has emerged as a valuable building block due to its pre-functionalized pyridinone ring and the strategically placed benzyloxy protecting group. This combination allows for selective modifications at various positions, making it a cornerstone in the construction of diverse heterocyclic systems.[1] Its utility is particularly pronounced in the development of nicotinic acid derivatives, which are known to possess a wide range of biological activities, including potential metabolic and cardiovascular benefits.[1] Furthermore, its role as a "Protein Degrader Building Block" highlights its relevance in the cutting-edge field of targeted protein degradation (TPD).

Molecular Structure and Physicochemical Profile

The structural integrity and physicochemical properties of an intermediate are fundamental to its reactivity and handling. This compound is a white solid at room temperature, with a well-defined molecular structure that has been confirmed by various spectroscopic techniques.

Chemical Structure:

Caption: 2D structure of this compound.

Synonyms:

-

1-(benzyloxy)-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid[2]

-

6-oxo-1-phenylmethoxypyridine-2-carboxylic acid[2]

Physicochemical Data:

| Property | Value | Source |

| CAS Number | 210366-15-7 | [2] |

| Molecular Formula | C₁₃H₁₁NO₄ | [2] |

| Molecular Weight | 245.23 g/mol | [2] |

| Melting Point | 176-177 °C | [2] |

| Boiling Point | 403.3 ± 55.0 °C at 760 mmHg | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |

Synthesis and Purification: A Robust and Validated Protocol

The synthesis of this compound is achieved through a reliable and high-yielding procedure. The causality behind the chosen reagents and conditions is critical for ensuring the purity and integrity of the final product.

Reaction Scheme:

Sources

An In-Depth Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7): A Pivotal Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, with CAS number 210366-15-7, is a pivotal heterocyclic building block in the realm of medicinal chemistry. Its structural architecture, featuring a benzyloxy-protected hydroxypyridone scaffold coupled with a carboxylic acid moiety, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its significant role as a key intermediate in the development of novel therapeutics, particularly nicotinic acid derivatives with potential applications in managing cardiovascular and metabolic diseases. Drawing upon data from structurally related compounds, this guide will also delve into potential mechanisms of action, relevant biological assays, and the broader therapeutic landscape for which this scaffold holds considerable promise.

Physicochemical Properties and Structural Features

This compound is a solid organic compound with the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 210366-15-7 | [1] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Melting Point | 176-177 °C | |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

The molecule's structure is characterized by a dihydropyridine ring, which is a common motif in a variety of bioactive compounds. The benzyloxy group at the 1-position serves as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding N-hydroxy-pyridone. The carboxylic acid at the 2-position is a key functional handle for further chemical modifications, such as amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis and Characterization

A common and efficient method for the synthesis of this compound involves the benzylation of 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

-

1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

-

Benzyl chloride

-

Anhydrous potassium carbonate

-

Methanol

-

6N Hydrochloric acid

-

Water

Procedure:

-

To a solution of 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (1 equivalent) in methanol, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add benzyl chloride (1.2 equivalents).

-

Reflux the reaction mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in water and acidify to pH 2 with 6N HCl.

-

A white precipitate of this compound will form.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

Yield: Approximately 91%.

Characterization:

The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 5.27 (s, 2H), 6.55 (dd, J=1.6, 6.7 Hz, 1H), 6.73 (dd, J=1.6, 9.2 Hz, 1H), 7.39-7.51 (m, 6H).

-

¹³C NMR (75 MHz, DMSO-d₆): δ 77.9, 106.0, 124.1, 128.5, 129.1, 129.6, 133.8, 138.7, 140.5, 157.7, 161.7.

-

Elemental Analysis (C₁₃H₁₁NO₄): Calculated: C, 63.67; H, 4.52; N, 5.71. Found: C, 63.66; H, 4.53; N, 5.71.

Caption: Synthesis of the target compound.

Role as a Pharmaceutical Intermediate and Potential Therapeutic Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[3] Its structure is particularly amenable to the development of nicotinic acid (niacin, vitamin B3) derivatives.

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates plasma lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[4][5] However, its clinical use can be limited by side effects such as cutaneous flushing. The development of derivatives aims to improve the therapeutic index by enhancing efficacy and reducing adverse effects.

Development of Nicotinic Acid Derivatives for Cardiovascular and Metabolic Disorders

The carboxylic acid functionality of the title compound can be readily converted to a wide range of amides by coupling with various amines. This allows for the systematic exploration of the chemical space around the nicotinic acid core, leading to the identification of novel compounds with improved pharmacological properties. The benzyloxy group can be retained to explore the effects of a bulky lipophilic substituent or removed to unmask the N-hydroxy-pyridone moiety, which may impart unique biological activities.

Caption: Derivatization of the core scaffold.

Potential as Enzyme Inhibitors

The dihydropyridine and carboxylic acid motifs are present in numerous enzyme inhibitors. While direct inhibitory data for derivatives of this compound are not extensively reported in publicly available literature, the scaffold holds potential for targeting various enzyme classes based on the activities of structurally related compounds.

For instance, certain benzyloxy derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function.[6] Furthermore, various dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.

The table below summarizes the reported biological activities of structurally related compounds, highlighting the potential therapeutic areas for derivatives of the title compound.

| Compound Class | Target/Activity | Reported IC₅₀/Activity | Potential Application | Reference |

| 6-(Benzyloxy)-4-methylquinolin-2(1H)-one derivatives | PDE3A Inhibition | IC₅₀ = 0.43 µM | Congestive heart failure | [6] |

| Dihydropyridine carboxylic acid derivatives | Cytotoxicity (HCT-15 cancer cell line) | IC₅₀ = 7.94 µM | Cancer | |

| Pyridazine-based sulfonamides with benzyloxy moiety | Carbonic Anhydrase II Inhibition | Kᵢ = 5.3 nM | Anti-inflammatory | [5] |

| Pyridazine-based sulfonamides with benzyloxy moiety | Carbonic Anhydrase IX Inhibition | Kᵢ = 4.9 nM | Anticancer | [5] |

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the generation of diverse chemical libraries. While its primary documented use is in the synthesis of nicotinic acid derivatives for potential cardiovascular and metabolic applications, the broader biological potential of this scaffold remains an area ripe for further exploration.

Future research efforts could focus on:

-

Systematic derivatization: Synthesizing and screening libraries of amides derived from the title compound against a wide range of biological targets, including kinases, proteases, and metabolic enzymes.

-

Mechanism of action studies: For any identified active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

-

In vivo evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

This compound. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

-

Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. ResearchGate. [Link]

-

IC50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. PubMed. [Link]

-

Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis. PubMed. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Advanced Chelators: A Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and Its Synonyms

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel therapeutic and diagnostic agents often relies on versatile and well-characterized building blocks. One such pivotal intermediate is 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid , a heterocyclic compound that serves as a cornerstone in the construction of advanced chelating agents and other pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, its synthesis, characterization, and its crucial role in the development of targeted radiopharmaceuticals and other therapeutic agents.

Nomenclature and Identification: Establishing a Common Language

To ensure clarity and precision in scientific communication, it is essential to recognize the various synonyms and identifiers for this compound. While the name this compound is descriptive, researchers may encounter several alternative names in literature and chemical databases.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | 6-oxo-1-(phenylmethoxy)pyridine-2-carboxylic acid |

| CAS Number | 210366-15-7[1] |

| Common Synonyms | 1-(benzyloxy)-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(phenylmethoxy)- |

| Molecular Formula | C₁₃H₁₁NO₄[1] |

| Molecular Weight | 245.23 g/mol [1] |

Understanding these different nomenclatures is the first step for any researcher embarking on work involving this versatile molecule, facilitating efficient literature searches and clear documentation of experimental work.

The Strategic Importance in Medicinal Chemistry

The chemical architecture of this compound makes it an exceptionally valuable precursor in the synthesis of hydroxypyridinonate (HOPO) ligands. These ligands are renowned for their strong and selective chelation of metal ions, a property that is harnessed in a variety of biomedical applications.

The benzyloxy group serves as a stable protecting group for the N-hydroxy functionality, which is a key component of the metal-binding motif. The carboxylic acid group at the 2-position provides a convenient handle for amide bond formation, allowing for the covalent attachment of the hydroxypyridinone core to various molecular scaffolds, such as antibodies, peptides, or small molecules. This modularity is critical in the design of targeted therapeutic and diagnostic agents.

Synthesis and Characterization: A Validated Protocol

The reliable synthesis and thorough characterization of this compound are paramount for its use in subsequent, often complex, synthetic routes. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The choice of kojic acid as the starting material is strategic due to its readily available pyrone scaffold. The multi-step synthesis is designed to first introduce the carboxylic acid functionality and then the crucial N-hydroxy group, which is subsequently protected by the benzyl group. Each step is optimized to ensure high yields and purity of the intermediate and final products.

Step 1: Synthesis of 2-(Hydroxymethyl)-5-hydroxy-4H-pyran-4-one (Kojic Acid) to 5-Hydroxy-2-(hydroxymethyl)-4-oxo-4H-pyran-6-carboxylic acid

-

This initial step involves the oxidation of the primary alcohol on the kojic acid backbone to a carboxylic acid. This transformation sets the stage for the subsequent rearrangement to the pyridinone ring.

Step 2: Synthesis of 1,5-Dihydroxy-2-(hydroxymethyl)-4(1H)-pyridinone

-

Treatment of the pyran-4-one intermediate with hydroxylamine leads to a ring-opening and subsequent recyclization to form the desired pyridinone core. This step introduces the key nitrogen atom into the heterocyclic ring.

Step 3: Protection of the N-hydroxy group

-

The N-hydroxy group is then protected with a benzyl group using benzyl chloride or benzyl bromide in the presence of a suitable base. This protection is crucial to prevent unwanted side reactions in subsequent steps.

Step 4: Oxidation of the hydroxymethyl group

-

The final step involves the selective oxidation of the hydroxymethyl group at the 2-position to a carboxylic acid, yielding the target compound, this compound.

This self-validating protocol ensures that each intermediate can be characterized to confirm the success of the preceding step, leading to a high-purity final product.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule, including the characteristic signals for the pyridine ring protons and the benzylic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and amide carbonyls.

Application in the Development of Advanced Chelators for Medical Imaging

A prime example of the utility of this compound is in the synthesis of octadentate hydroxypyridinonate chelators for the radiometal Zirconium-89 (⁸⁹Zr). ⁸⁹Zr-based positron emission tomography (PET) imaging is a powerful tool for tracking antibodies and other biologics in vivo.[2][3]

The development of superior chelators for ⁸⁹Zr is an active area of research, as the current standard, desferrioxamine (DFO), has shown limitations in terms of in vivo stability.[2] Hydroxypyridinonate-based chelators, synthesized using this compound, have emerged as a promising alternative.[2][3]

Workflow: Synthesis of a HOPO-based Chelator

The following diagram illustrates the general workflow for synthesizing an octadentate HOPO-based chelator for ⁸⁹Zr, starting from this compound.

Sources

- 1. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) – ScienceOpen [scienceopen.com]

- 3. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This document provides an in-depth technical guide for the chemical synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a viable synthetic pathway, the rationale behind experimental choices, and actionable protocols.

Strategic Overview: Retrosynthetic Analysis

The design of a successful synthesis begins with a logical deconstruction of the target molecule. The structure of this compound features a substituted pyridinone core. Our retrosynthetic strategy identifies two primary disconnections: the C-N bond of the benzyloxy group and the inherent functionality of the pyridone ring itself.

This analysis suggests a forward synthesis that hinges on two key transformations:

-

Formation of a core precursor: The synthesis of a 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid intermediate. This structure, a cyclic hydroxamic acid, is the foundational scaffold.

-

Selective O-Alkylation: The introduction of the benzyl group onto the N-hydroxy moiety. This step requires conditions that favor O-alkylation over other potential reactive sites.

Caption: Retrosynthetic approach for the target molecule.

The Synthetic Pathway: From Pyridine to Protected Pyridinone

The proposed forward synthesis is a multi-step process designed for reliability and scalability. It begins with a commercially available starting material and proceeds through the formation of a key N-oxide intermediate, which is then rearranged and benzylated.

Step 1: N-Oxidation of 6-Methylpicolinic Acid

The initial step involves the oxidation of the pyridine nitrogen in 6-methylpicolinic acid. This transformation is crucial as it activates the pyridine ring for subsequent functionalization. The resulting N-oxide is the direct precursor to the hydroxypyridone core.

-

Causality & Expertise: The use of an oxidizing agent like hydrogen peroxide in acetic acid is a classic and effective method for forming pyridine-N-oxides.[2][3] The acidic medium protonates the pyridine nitrogen, making it more susceptible to oxidation. This step is generally high-yielding and the product can often be isolated with high purity.

Step 2: Rearrangement to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This is the pivotal transformation to create the hydroxypyridone scaffold. Heating the N-oxide intermediate with acetic anhydride induces a rearrangement, followed by hydrolysis, to yield the desired 1-hydroxy-2-pyridone structure.[2][3]

-

Causality & Expertise: This reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by an intramolecular rearrangement where the acetate group migrates to the C6 position. Subsequent hydrolysis of the acetate ester unmasks the hydroxyl group, which exists in tautomeric equilibrium with the more stable 6-oxo form. This method is a well-established route for converting pyridine-N-oxides into 2-pyridones.[2]

Step 3: O-Benzylation of the N-Hydroxy Group

The final step is the protection of the N-hydroxy group as a benzyl ether. This is accomplished via a Williamson ether synthesis, an SN2 reaction between the deprotonated N-hydroxy group and benzyl bromide.

-

Causality & Expertise: The benzyl group is an excellent choice for a protecting group in this context. It is robust and stable to a wide range of reaction conditions that might be required for further derivatization of the carboxylic acid, but it can be readily removed when necessary via catalytic hydrogenolysis.[4][5] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the acidic N-hydroxy proton, generating the nucleophilic alkoxide required for the reaction with benzyl bromide.[5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[5] While other bases like potassium carbonate can be used, NaH often provides faster reaction times and higher yields.

Caption: Overall synthetic route to the target molecule.

Experimental Protocols & Data

The following protocols are provided as a self-validating system for the synthesis. Adherence to these steps, with appropriate laboratory safety practices, should yield the desired product.

Protocol 1: Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

-

N-Oxidation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpicolinic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

-

Heat the solution to approximately 75°C.

-

Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise over 1-2 hours, maintaining the temperature at 75°C.

-

After the addition is complete, maintain the reaction at 75°C for an additional 16-20 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully concentrate under reduced pressure to remove the bulk of the acetic acid, yielding the crude N-oxide.

-

-

Rearrangement and Hydrolysis:

-

To the crude N-oxide, add acetic anhydride (5.0 eq) and heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature and slowly quench by adding water.

-

Heat the aqueous mixture to reflux for 1-2 hours to ensure complete hydrolysis of any acetate intermediates.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Protocol 2: Synthesis of this compound

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL per gram of precursor).

-

Add the 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid precursor (1.0 eq).

-

Cool the solution to 0°C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

-

Alkylation:

-

Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Workup and Purification:

-

Cool the flask to 0°C and cautiously quench the reaction by the slow addition of water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes with 1% acetic acid) to afford the pure target compound.[6][7]

-

Quantitative Data Summary

The following table summarizes typical parameters for the key benzylation step. Yields are representative and may vary based on scale and purity of reagents.

| Parameter | Value/Reagent | Stoichiometry (eq) | Purpose |

| Substrate | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | 1.0 | Core precursor |

| Base | Sodium Hydride (NaH), 60% dispersion | 1.2 | Deprotonates N-OH |

| Alkylating Agent | Benzyl Bromide (BnBr) | 1.1 | Benzyl source |

| Solvent | Anhydrous DMF | - | Aprotic polar solvent |

| Temperature | 0°C to Room Temp. | - | Controls reactivity |

| Typical Yield | 70-85% | - | Expected outcome |

References

-

Xu, J. et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. PubMed. Available at: [Link]

-

Chen, Y. et al. (2019). Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Le, T. N. et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

- Itzchak, N. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same. Google Patents.

- Clariant International Ltd. (2019). Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof. Google Patents.

- Clariant International Ltd. (2021). Method for forming 2-hydroxypyridine-1-oxide or derivative thereof. Google Patents.

- Lott, W. A. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.

-

Université de Liège. (2022). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi. Available at: [Link]

-

United States Patent Office. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Googleapis.com. Available at: [Link]

- ViiV Healthcare Company. (2014). Processes for preparing pyridinone carboxylic acid aldehydes. Google Patents.

-

Cilibrizzi, A. et al. (2022). Hydroxypyridinone Journey into Metal Chelation. SciSpace. Available at: [Link]

-

Zhang, D. et al. (2013). Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors. PubMed. Available at: [Link]

-

Sheng, D. et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. PubMed Central. Available at: [Link]

-

Wikipedia. (2023). Protecting group. Available at: [Link]

-

Tanimoto, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a crucial heterocyclic intermediate in medicinal chemistry. Its scaffold is present in a variety of bioactive molecules, making it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and outlines a strategic, field-proven synthetic approach to this target molecule, emphasizing the chemical reasoning behind the selection of precursors and reaction pathways.

Core Synthetic Strategy: A Retro-Synthetic Analysis

A logical synthetic approach to this compound involves a convergent strategy, focusing on the sequential construction and functionalization of the pyridone ring. A plausible retrosynthesis, illustrated below, identifies readily available pyridine derivatives as ideal starting points.

Caption: Synthetic workflow from the starting material.

Step 1: N-Oxidation of Methyl 6-chloropyridine-2-carboxylate

Rationale: The initial step involves the N-oxidation of the pyridine ring. This is a critical activation step that facilitates the subsequent introduction of the hydroxyl group at the 6-position. The use of a urea-hydrogen peroxide complex in trifluoroacetic anhydride (TFAA) is an effective and controlled method for this transformation. [1] Experimental Protocol:

-

To a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add trifluoroacetic anhydride (TFAA, 1.5 eq) at 0 °C.

-

Add urea-hydrogen peroxide addition complex (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 6-chloropyridine-2-carboxylate 1-oxide.

Step 2: Conversion to Methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Rationale: The N-oxide intermediate readily undergoes rearrangement in the presence of TFAA to introduce a hydroxyl group at the 6-position, forming the pyridone ring. The ester group remains intact during this transformation. [1] Experimental Protocol:

-

Dissolve the methyl 6-chloropyridine-2-carboxylate 1-oxide (1.0 eq) from the previous step in trifluoroacetic anhydride (TFAA).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully evaporate the excess TFAA under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 3: O-Benzylation of the N-Hydroxy Group

Rationale: The selective benzylation of the N-hydroxy group is a pivotal step. The use of benzyl bromide in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF favors the desired O-alkylation over N-alkylation. [1] Experimental Protocol:

-

To a solution of methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using sodium hydroxide in a mixture of methanol and water. [1] Experimental Protocol:

-

Dissolve methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved from readily available starting materials. The selection of a substituted pyridine-2-carboxylic acid ester, such as the 6-chloro derivative, allows for a controlled and high-yielding synthetic sequence. The key transformations, including N-oxidation, rearrangement to the pyridone, selective O-benzylation, and final ester hydrolysis, are well-established reactions in organic synthesis. This guide provides a robust framework for researchers and drug development professionals to access this important heterocyclic building block for their scientific endeavors.

References

-

Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This guide provides a comprehensive technical overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. As a key intermediate in the synthesis of novel pharmaceutical compounds, particularly nicotinic acid derivatives, a thorough understanding of its structural and electronic properties is paramount for researchers, medicinal chemists, and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established analytical principles.

The target molecule, with a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol , is a derivative of a 2-pyridone and can also be classified as a cyclic hydroxamic acid.[2][3][4][5] Its unique assembly of functional groups—a benzyloxy moiety, a conjugated pyridinone ring, and a carboxylic acid—gives rise to a distinct spectroscopic fingerprint. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both predictive data and the rationale behind the spectral features.

Figure 1: Molecular structure and key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure, confirming the presence and connectivity of the benzyloxy and pyridinone moieties.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and to exchange with the acidic proton of the carboxyl group, allowing for its definitive identification. The aromatic region of the ¹H NMR spectrum is expected to be complex, requiring high-field instrumentation (≥400 MHz) for baseline resolution of the overlapping multiplets from the two distinct aromatic rings. Two-dimensional techniques like COSY and HMBC can be employed to definitively assign proton and carbon signals, respectively.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Calibration: Ensure the spectrometer is properly shimmed to achieve optimal magnetic field homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The addition of a drop of D₂O to the sample tube followed by re-acquisition can be used to confirm the acidic OH proton, which will disappear from the spectrum upon exchange.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is required to capture the carbonyl carbons. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid, typically very broad and downfield. Disappears upon D₂O exchange. |

| ~7.6 - 7.8 | Multiplet | 1H | Pyridinone H | Protons on the pyridinone ring, deshielded by the ring current and adjacent heteroatoms. |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl H | Protons of the monosubstituted benzene ring of the benzyloxy group. |

| ~6.4 - 6.6 | Multiplet | 2H | Pyridinone H | Remaining two protons on the pyridinone ring. |

| ~5.4 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the oxygen and the phenyl ring. Appears as a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O (Carboxylic Acid) | The carboxylic acid carbonyl carbon is highly deshielded due to the two electronegative oxygen atoms.[7] |

| ~160 | C =O (Pyridinone) | The amide-like carbonyl of the pyridinone ring is also significantly downfield. |

| ~128 - 145 | Aromatic & Pyridinone C -H, C -q | A complex region containing the signals for the six carbons of the phenyl ring and the five carbons of the pyridinone ring.[7] |

| ~78 | -O-C H₂-Ph | The aliphatic methylene carbon, shifted downfield by the adjacent oxygen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing between compounds with the same nominal mass.

Expertise & Experience: Choosing the Right Ionization Technique

Electrospray ionization (ESI) is the preferred method for this compound. Its polarity, stemming from the carboxylic acid and pyridinone carbonyls, makes it amenable to forming ions in solution. ESI is a "soft" ionization technique, which minimizes fragmentation and ensures the prominent observation of the molecular ion, typically as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode.

Figure 2: A generalized workflow for High-Resolution Mass Spectrometry analysis.

Experimental Protocol: HRMS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-500). Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).

Predicted Mass Spectrometry Data

-

Calculated Molecular Weight: 245.0688 g/mol for C₁₃H₁₁NO₄

-

HRMS (ESI+) Expected Ion: [M+H]⁺ = 246.0761 m/z

-

HRMS (ESI-) Expected Ion: [M-H]⁻ = 244.0615 m/z

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇•, 91 Da) or benzyloxy radical (C₇H₇O•, 107 Da).

-

Decarboxylation (loss of CO₂, 44 Da) from the molecular ion or subsequent fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their vibrational modes.[8] For the title compound, IR is particularly useful for confirming the presence of the two distinct carbonyl groups and the carboxylic acid O-H bond.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is required.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch in a hydrogen-bonded carboxylic acid appears as a very broad and strong absorption band. |

| ~3100 - 3000 | C-H stretch | Aromatic | C-H stretching vibrations of the sp² hybridized carbons in the phenyl and pyridinone rings. |

| ~2950 - 2850 | C-H stretch | Aliphatic | C-H stretching vibrations of the sp³ hybridized methylene (-CH₂-) group. |

| ~1720 - 1740 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid typically appears at a higher frequency than the pyridinone carbonyl. |

| ~1650 - 1670 | C=O stretch | Pyridinone (Amide) | This is a characteristic strong absorption for the 2-pyridone system. Its position can be influenced by hydrogen bonding.[9][10] |

| ~1550 - 1600 | C=C / C=N stretch | Aromatic/Pyridinone Rings | Skeletal vibrations of the aromatic and heteroaromatic rings. |

| ~1200 - 1300 | C-O stretch | Carboxylic Acid / Ether | Stretching vibrations associated with the C-O bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation in the pyridinone ring, coupled with the benzyloxy chromophore, will result in characteristic absorptions in the UV region.

Expertise & Experience: Solvent Effects and Interpretation

The choice of solvent can influence the position and shape of UV-Vis absorption bands. Protic solvents like ethanol or methanol are commonly used. The spectrum is expected to show multiple bands corresponding to π → π* transitions within the conjugated system.[11] The position of the maximum absorbance (λ_max) is a key identifier.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at λ_max.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

Predicted UV-Vis Data (in Ethanol)

-

λ_max ~220-240 nm: Attributed to the π → π* transitions of the benzyloxy group.

-

λ_max ~300-330 nm: A strong absorption band corresponding to the extended π → π* transition of the conjugated pyridinone system. The N-benzyloxy group acts as an auxochrome, potentially shifting this absorption compared to a simple N-alkyl pyridinone.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. The predictive data and protocols outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.

- Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46, 2475.

- Canadian Science Publishing. Infrared spectra of 2-pyridone.

- ResearchGate. Overview infrared spectra of 2-pyridone·(H₂O)n, n = 1−4, in the....

- The Royal Society of Chemistry. Supporting Information.

- MySkinRecipes. This compound.

- National Institute of Standards and Technology. 2(1H)-Pyridinone. NIST Chemistry WebBook.

- PubChem. This compound. National Center for Biotechnology Information.

- Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- Sigma-Aldrich. This compound.

- ResearchGate. Synthesis and Characterization of Novel Dihydroxamic Acid Derivatives.

- PubMed Central. Methods for Hydroxamic Acid Synthesis. National Institutes of Health.

- AIR Unimi. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.

- Sigma-Aldrich. This compound.

- BroadPharm. 1-(Benzyloxy)-6-oxo-1, 6-dihydropyridine-2-carboxylic acid, min 97%, 250 mg.

- MU-Varna.bg. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND.

- Royal Society of Chemistry. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 49, 3937-3945.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Chemistry For Everyone. (2025, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube.

- University of Toronto Scarborough. Interpreting UV-Vis Spectra.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C13H11NO4 | CID 15450555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. calpaclab.com [calpaclab.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. youtube.com [youtube.com]

The Architectonics of Targeted Protein Degradation: A Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid in VHL-Recruiting PROTACs

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation.[1] This strategy offers the potential to address previously "undruggable" targets by harnessing the cell's intrinsic ubiquitin-proteasome system.[2][3] Central to the efficacy of many PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the mechanism of action of VHL-recruiting PROTACs, with a specific focus on the role of VHL ligands exemplified by the pyridone-based scaffold, 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. We will dissect the critical molecular interactions, the formation of the ternary complex, and the subsequent ubiquitination and degradation of target proteins. Furthermore, this guide furnishes detailed, field-proven protocols for the key biophysical and cellular assays essential for the characterization and optimization of these novel therapeutic agents.

Introduction: The PROTAC Revolution and the Role of VHL

Traditional pharmacology has largely relied on an "occupancy-driven" model, where small molecules inhibit the function of a target protein by binding to its active site. PROTACs, however, operate via an "event-driven" mechanism.[4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7]

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the Cullin 2 RING E3 ligase (CRL2^VHL^) complex.[2][3] Its natural role in targeting the alpha-subunit of hypoxia-inducible factor (HIF-α) for degradation under normoxic conditions has made it an attractive E3 ligase to hijack for targeted protein degradation.[8] The development of potent, non-peptidic small molecule ligands for VHL has been a cornerstone of PROTAC technology, enabling the creation of a diverse array of protein degraders.[2][9][10]

The VHL Ligand: A Molecular Hook for the Ubiquitination Machinery

The efficacy of a VHL-recruiting PROTAC is fundamentally dependent on the affinity and binding mode of its VHL ligand. While numerous VHL ligands have been developed, many are derived from the foundational hydroxyproline-containing scaffold of molecules like VH032.[11][12] However, the chemical space of VHL ligands is continually expanding, with patent literature revealing novel scaffolds, including pyridone-based moieties, that offer potential advantages in terms of physicochemical properties and synthetic tractability.[2][9][13]

For the purpose of this guide, we will use This compound as a representative example of a pyridone-based VHL ligand. This scaffold presents key pharmacophoric features that can engage with the VHL binding pocket, mimicking the native interaction with HIF-α. The benzyloxy group can occupy a hydrophobic pocket, while the carboxylic acid and pyridone carbonyl can form critical hydrogen bonds with key residues in the VHL protein.

The synthesis of such ligands is a critical first step in PROTAC development. A general synthetic approach for VHL ligand-linker conjugates involves the coupling of the VHL ligand scaffold to a linker moiety, often via an amide bond formation or an SN2 reaction.[14]

Mechanism of Action: From Ternary Complex Formation to Target Degradation

The catalytic cycle of a VHL-based PROTAC can be dissected into several key steps, each amenable to experimental validation:

Ternary Complex Formation and the Concept of Cooperativity

The cornerstone of PROTAC action is the formation of a productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex (VHL-Elongin B-Elongin C, or VCB).[15] The stability of this complex is a critical determinant of the efficiency of subsequent ubiquitination. A key parameter in assessing ternary complex formation is cooperativity (α) , which quantifies the change in binding affinity of the PROTAC for one protein partner in the presence of the other.[16]

-

Positive Cooperativity (α > 1): The binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex. This is often driven by favorable protein-protein interactions between the POI and VHL.

-

Negative Cooperativity (α < 1): The binding of the PROTAC to one protein reduces its affinity for the other, resulting in a less stable ternary complex.

-

No Cooperativity (α = 1): The binding events are independent.

The degree of cooperativity can significantly impact the potency and selectivity of a PROTAC.[17]

Diagram 1: PROTAC Mechanism of Action

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The formation of a poly-ubiquitin chain serves as a recognition signal for the 26S proteasome.

Proteasomal Degradation

The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Experimental Characterization of VHL-Recruiting PROTACs

A suite of biophysical and cellular assays is essential for the rational design and optimization of PROTACs. The following section provides detailed, step-by-step methodologies for the core experiments.

Diagram 2: Experimental Workflow for PROTAC Characterization

Caption: A typical workflow for the development of a VHL-recruiting PROTAC.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity, making it a powerful tool for characterizing ternary complex formation.[15][16][18][19]

Objective: To determine the binding affinities (KD) of the binary interactions (PROTAC-VHL, PROTAC-POI) and the ternary complex (VHL-PROTAC-POI), and to calculate the cooperativity factor (α).

Methodology:

-

Immobilization:

-

Immobilize a biotinylated VCB complex onto a streptavidin-coated sensor chip. A reference flow cell should be prepared similarly without the VCB complex to subtract non-specific binding.

-

-

Binary Interaction Analysis (PROTAC-VHL):

-

Inject a series of concentrations of the PROTAC over the VCB-immobilized and reference flow cells.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k

a), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the VCB-immobilized and reference flow cells.

-

The observed binding will be due to the formation of the ternary complex.

-

Fit the data to determine the kinetic parameters for the ternary complex.

-

-

Data Analysis and Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the K

Dof the PROTAC for VHL in the absence of the POI to the apparent KDin the presence of the POI. -

α = K

D(binary) / KD(ternary)

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess the ability of the PROTAC to induce ubiquitination of the POI.[18]

Objective: To confirm that the PROTAC can facilitate the VHL-mediated poly-ubiquitination of the POI.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl

2, 2 mM DTT):-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant VCB complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

-

Prepare a negative control reaction lacking the PROTAC.

-

-

Initiation of Reaction:

-

Add the PROTAC (dissolved in DMSO, with a final DMSO concentration typically ≤1%) to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using a primary antibody specific for the POI.

-

-

Data Interpretation:

-

A successful ubiquitination event will be visualized as a high-molecular-weight smear or a ladder of bands above the unmodified POI band, corresponding to the addition of multiple ubiquitin molecules.

-

Cellular Protein Degradation Assay: HiBiT Lytic Detection

The HiBiT system is a sensitive bioluminescent reporter technology used to quantify intracellular protein levels.[20][21][22][23] By inserting the 11-amino-acid HiBiT tag into the endogenous locus of the target protein using CRISPR/Cas9, one can accurately measure protein degradation in a physiologically relevant context.

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in inducing the degradation of the target protein in living cells.

Methodology:

-

Cell Seeding:

-

Seed the CRISPR-edited HiBiT-tagged cells in a white, 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO).

-

Incubate for a desired time period (e.g., 24 hours).

-

-

Lysis and Detection:

-

Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.

-

Incubate at room temperature for 10 minutes to ensure cell lysis and signal stabilization.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the PROTAC-treated wells to the vehicle-treated control wells.

-

Plot the percentage of remaining protein as a function of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC

50(the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax(the maximum percentage of degradation achieved).

-

Data Presentation and Interpretation

The quantitative data generated from these assays are crucial for comparing the performance of different PROTAC molecules and for guiding the optimization process.

Table 1: Representative Biophysical and Cellular Data for VHL-Based PROTACs

| PROTAC | VHL Binding K | POI Binding K | Ternary Complex Cooperativity (α) | Cellular Degradation DC | Cellular Degradation D |

| PROTAC-A | 25 | 10 | 15 | 5 | >95 |

| PROTAC-B | 30 | 100 | 2 | 50 | >90 |

| PROTAC-C | 100 | 8 | 0.8 | 250 | 75 |

Note: The data presented in this table are representative values for illustrative purposes and are based on typical findings for well-characterized VHL-based PROTACs.

Conclusion and Future Perspectives

The development of VHL-recruiting PROTACs represents a significant advancement in drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The use of novel VHL ligand scaffolds, such as the pyridone-based this compound, holds promise for expanding the chemical toolbox and improving the physicochemical properties of these degraders.[13] A thorough understanding of the mechanism of action, coupled with rigorous experimental characterization using the assays detailed in this guide, is paramount for the successful development of the next generation of protein-degrading therapeutics. As our comprehension of the intricate interplay between PROTACs, target proteins, and E3 ligases deepens, so too will our ability to rationally design highly potent, selective, and clinically effective medicines.

References

-

National Institutes of Health (NIH). (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. [Link]

-

Urbina, A., Hallatt, A. J., Robertson, J., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 35(3), 1-42. [Link]

-

ACS Publications. (n.d.). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. [Link]

-

bioRxiv. (2021). VHL ligand binding increases intracellular level of VHL. [Link]

-

Roy, M. J., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7288-E7297. [Link]

-

ACS Publications. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. [Link]

-

Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8345-8373. [Link]

-

ResearchGate. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) | Request PDF. [Link]

-

JoVE. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. [Link]

-

National Institutes of Health (NIH). (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. [Link]

-

Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

-

Riera, A., & Nebreda, A. R. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 28(3), 1045. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]

-

ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. [Link]

-

National Institutes of Health (NIH). (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. [Link]

-

Semantic Scholar. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. [Link]

-

Promega Connections. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

ResearchGate. (n.d.). A variety of small molecules that serve as the ligands for VHL E3.... [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

-

ResearchGate. (n.d.). The mechanistic schematic diagram of PROTAC-mediated protein degradation. [Link]

-

National Institutes of Health (NIH). (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

-

SciSpace. (2000). A graph layout algorithm for drawing metabolic pathways. [Link]

-

ResearchGate. (n.d.). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. [Link]

-

ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC.... [Link]

-

National Institutes of Health (NIH). (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

-

ResearchGate. (n.d.). A schematic diagram for the action model of PROTAC. PROTAC recruits endogenous E3 ligase to ubiquitinate protein of interests (POIs), thus promoting the subsequent degradation of POI by the 26S proteasome. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PROTAC. a) A PROTAC molecule consists of a ligand.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. aragen.com [aragen.com]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 20. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.jp]

- 21. Target Degradation [worldwide.promega.com]

- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 23. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Pyridinone Derivatives in Advancing Targeted Protein Degradation

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1] Within this landscape, the chemical scaffolds used to hijack the cell's native disposal machinery are of paramount importance. This technical guide provides an in-depth exploration of pyridinone derivatives, a versatile and increasingly significant class of compounds in the TPD arsenal. We will dissect their mechanistic roles as E3 ligase recruiters in Proteolysis-Targeting Chimeras (PROTACs), delve into their unique capacity for both non-covalent and covalent interactions, and provide field-proven experimental workflows for their characterization. This guide is designed to serve as a comprehensive resource, blending foundational principles with actionable protocols to empower researchers in the design and validation of novel pyridinone-based protein degraders.

The TPD Paradigm: Hijacking the Ubiquitin-Proteasome System

The cellular process for maintaining protein homeostasis, the Ubiquitin-Proteasome System (UPS), is a cornerstone of eukaryotic biology.[2] This elegant cascade involves three key enzymes—E1 (activating), E2 (conjugating), and E3 (ligating)—that work in concert to tag substrate proteins with ubiquitin.[3] This polyubiquitin chain acts as a molecular signal, marking the protein for destruction by the 26S proteasome.[3]

TPD technologies, most notably PROTACs and molecular glues, exploit this endogenous system.[1][4][5] PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects them.[4][6] By acting as a bridge, a PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, leading to the POI's ubiquitination and subsequent degradation.[4][7] This catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple protein copies, offering a powerful advantage over traditional inhibitors.[8]

Pyridinone Scaffolds: A Versatile Tool for E3 Ligase Recruitment

The efficacy of a PROTAC is critically dependent on its E3 ligase ligand. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely used, the discovery of new chemical matter to recruit these and other E3 ligases is a key research objective.[9][10] Pyridinone derivatives have emerged as a promising and adaptable scaffold in this context, offering unique chemical properties for creating potent and selective degraders.

Pyridinone Derivatives as VHL Ligands

The VHL E3 ligase is a primary target for PROTAC development.[11] The design of small-molecule VHL ligands was a breakthrough that enabled the creation of cell-permeable, non-peptidic PROTACs.[11][12] Pyridinone-containing molecules have been successfully developed as VHL ligands, demonstrating the scaffold's ability to fit within the VHL binding pocket and serve as an effective anchor for recruiting the ligase. Modifications to the pyridinone core and its substituents can be used to optimize binding affinity and the vector for linker attachment, which is a critical parameter in PROTAC design.[13]

Covalent Pyridinone-Based Degraders

A novel and powerful application of the pyridinone scaffold is in the design of covalent PROTACs.[14] Covalent degraders can offer enhanced selectivity and prolonged duration of action. An innovative strategy employs an N-sulfonyl pyridone as a warhead that can selectively react with nucleophilic amino acid residues, such as tyrosine, on a target protein.[14] This approach is particularly valuable for targeting proteins that lack easily accessible cysteine residues, thereby expanding the scope of covalent TPD.[14] For instance, a reported STING degrader utilizes this chemistry, achieving a 50% degradation concentration (DC50) of 0.53 μM and a maximum degradation (Dmax) of 56.65%.[14]

Essential Experimental Workflows for Characterization

The development of a successful pyridinone-based degrader requires a multi-faceted validation process. This workflow progresses from confirming molecular interactions with biophysical methods to quantifying protein degradation in a cellular context.

Biophysical Assays: Proving the Mechanism

Before assessing degradation, it is critical to confirm that the pyridinone-based PROTAC can engage its intended targets and facilitate the formation of the key ternary complex.[15] These assays provide invaluable data on binding affinity, kinetics, and thermodynamics.[15][16]

Table 1: Key Biophysical Techniques for PROTAC Characterization

| Technique | Abbreviation | Primary Measurement | Causality & Insight Provided |

|---|---|---|---|

| Surface Plasmon Resonance | SPR | Binding Affinity (KD), Kinetics (kon, koff) | Measures real-time binding events. Essential for quantifying binary affinities (PROTAC to POI, PROTAC to E3) and confirming ternary complex formation and cooperativity.[15][17][18] |

| Isothermal Titration Calorimetry | ITC | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | Measures the heat change upon binding. Provides a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces of complex formation.[15][16][17] |

| Bio-layer Interferometry | BLI | Binding Affinity (KD), Kinetics | An optical biosensing technique similar to SPR, often used for higher throughput screening of binding interactions due to its fluidics-free format.[17][18] |